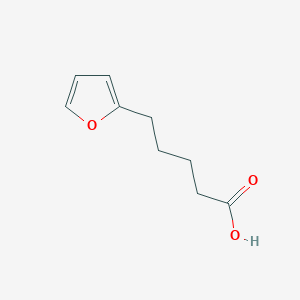

5-(Furan-2-yl)pentanoic acid

Description

It is synthesized via a Horner-Wadsworth-Emmons reaction involving aldehydes, triethyl phosphonoacetimidate, and lithium hydroxide in dry tetrahydrofuran, followed by hydrogenation and purification steps. The compound is obtained as a white solid with a melting point of 40–41°C and a yield of 66% . Its structure combines the lipophilic furan moiety with the polar carboxylic acid group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-(furan-2-yl)pentanoic acid |

InChI |

InChI=1S/C9H12O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) |

InChI Key |

WXTKIFAAJBAEEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pentanoic acid typically involves the reaction of furan derivatives with pentanoic acid precursors. One common method includes the use of Grignard reagents, where a furan derivative reacts with a pentanoic acid chloride under controlled conditions to yield the desired product . Another approach involves the oxidation of furan-containing alcohols to form the corresponding carboxylic acid .

Industrial Production Methods: Industrial production of 5-(Furan-2-yl)pentanoic acid often employs catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-2-yl)pentanoic acid undergoes various chemical reactions, including:

Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens, alkyl halides

Major Products Formed:

Oxidation: Furan-containing carboxylic acids

Reduction: Furan-containing alcohols

Substitution: Halogenated or alkylated furan derivatives

Scientific Research Applications

5-(Furan-2-yl)pentanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The compound’s carboxylic acid group can also form hydrogen bonds and ionic interactions with biological molecules, influencing its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-(Furan-2-yl)pentanoic acid, enabling comparative analysis of their synthesis, physical properties, and applications.

Aromatic Pentanoic Acid Derivatives

Key Observations :

- Phenyl-substituted analogs (e.g., compound 8) exhibit higher melting points than 5-(Furan-2-yl)pentanoic acid, likely due to increased rigidity from conjugation or aromatic stacking.

- Heterocyclic modifications (e.g., thiazole in 26 ) introduce hydrogen-bonding sites, enhancing biological interactions.

Furan-Containing Pentanoic Acid Derivatives

Key Observations :

- Furan fatty acids (e.g., LMFA01150056) often feature unsaturated or branched alkyl chains, enhancing their fluidity and biological activity compared to 5-(Furan-2-yl)pentanoic acid.

- Substituents on the furan ring (e.g., methyl, pentyl) alter hydrophobicity and metabolic stability.

Pharmacologically Active Pentanoic Acid Derivatives

Key Observations :

- Amidinophenoxy analogs highlight metabolic pathways (e.g., conjugation) that may influence drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.